Methyl 3-(2-oxocyclopentyl)propanoate
Overview
Description
Methyl 3-(2-oxocyclopentyl)propanoate is an organic compound with the molecular formula C9H14O3. It is a methyl ester derivative of 3-(2-oxocyclopentyl)propanoic acid. This compound is characterized by the presence of a cyclopentanone ring attached to a propanoate group through a methylene bridge. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-oxocyclopentyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(2-oxocyclopentyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-oxocyclopentanone with methyl acrylate in the presence of a base such as sodium hydride. This reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxocyclopentyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-oxocyclopentyl)propanoic acid
Reduction: 3-(2-oxocyclopentyl)propanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 3-(2-oxocyclopentyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-oxocyclopentyl)propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-(2-oxocyclopentyl)propanoic acid and methanol. The compound can also participate in nucleophilic addition reactions, where the ester group is attacked by nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-(3-methyl-2-oxocyclopentyl)propanoate
- Methyl 3-(2-methyl-3-oxocyclopentyl)propanoate
Uniqueness
Methyl 3-(2-oxocyclopentyl)propanoate is unique due to its specific structure, which includes a cyclopentanone ring attached to a propanoate group. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the cyclopentanone ring can influence the compound’s stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
methyl 3-(2-oxocyclopentyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-5-7-3-2-4-8(7)10/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCZWHOJFNSTBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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